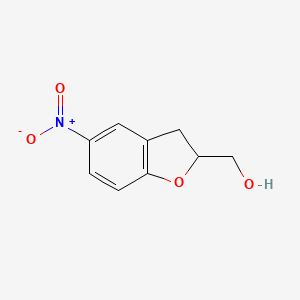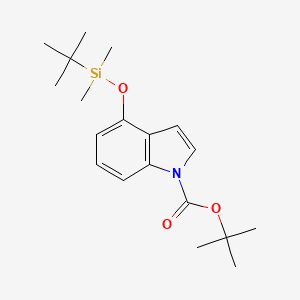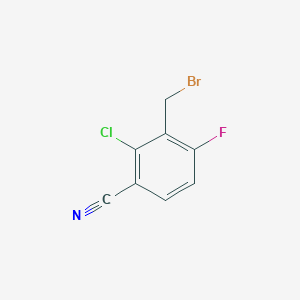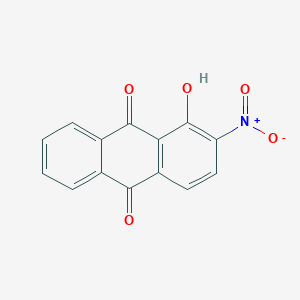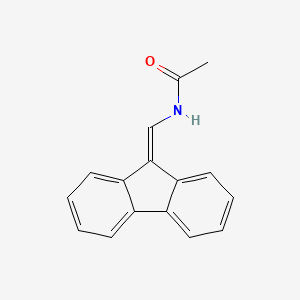
N-((9H-Fluoren-9-ylidene)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((9H-Fluoren-9-ylidene)methyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an acetamide moiety. This compound is notable for its unique structural features, which include a fluorenylidene group that imparts rigidity and planarity, making it an interesting subject for various chemical and material science studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-ylidene)methyl)acetamide typically involves the condensation of fluorenone with acetamide under acidic or basic conditions. One common method is the reaction of fluorenone with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-((9H-Fluoren-9-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The fluorenylidene group can be oxidized to form fluorenone derivatives.
Reduction: Reduction of the fluorenylidene group can yield fluorenylmethyl derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce fluorenylmethyl compounds. Substitution reactions can lead to a variety of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-((9H-Fluoren-9-ylidene)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which N-((9H-Fluoren-9-ylidene)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The fluorenylidene group can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in molecular recognition studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
Uniqueness
N-((9H-Fluoren-9-ylidene)methyl)acetamide is unique due to the presence of the fluorenylidene group, which imparts distinct electronic and steric properties. This makes it different from other fluorenyl derivatives, which may lack the same level of rigidity and planarity. These unique features contribute to its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
890-37-9 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-(fluoren-9-ylidenemethyl)acetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
SHEDMMHYMHLVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC=C1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
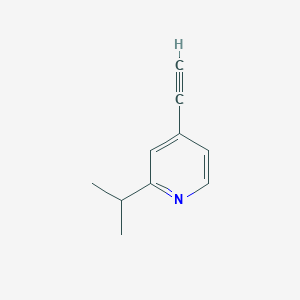
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
